molecular formula C24H19NO4 B7791409 Fmoc-l-indoline-2-carboxylic acid

Fmoc-l-indoline-2-carboxylic acid

Cat. No. B7791409
M. Wt: 385.4 g/mol
InChI Key: FWYAYXBFHLDIRA-QFIPXVFZSA-N
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Description

Fmoc-l-indoline-2-carboxylic acid is a compound with the molecular formula C24H19NO4 . It has a molecular weight of 385.41 . The compound is also known by the synonym this compound .


Synthesis Analysis

The synthesis of indoline compounds has been a subject of research in recent years . Indoline structures are commonly found in natural and synthetic compounds with medicinal value . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring . The fluorenyl group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed phase HPLC .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has a melting point range of 228 - 232°C . The compound is stored at temperatures between 0 - 8°C .

Scientific Research Applications

  • Solid-Phase Synthesis of Peptide Alcohols : Dihydropyran-2-carboxylic acid, a novel bifunctional linker, was used for the solid-phase synthesis of peptide alcohols via the Fmoc strategy. This method was effectively applied to synthesize Octreotide, a peptide mimetic used in medical treatments (Hsieh et al., 1998).

  • Synthesis of Protected Amino Acid Esters : A synthetic strategy was developed for the preparation of orthogonally protected methyl esters of non-proteinogenic amino acids, where the base-labile protecting group 9-fluorenylmethyloxycarbonyl (Fmoc) was used. This technique is critical for subsequent peptide and protein engineering and synthesis (Temperini et al., 2020).

  • Bicyclic α-Amino Acid Synthesis : A study reported the efficient synthesis of a bicyclic α-amino acid from L-ascorbic acid, involving protection of the amine as an Fmoc urethane. This is particularly suited for solid-phase peptidomimetic chemistry (Lalli et al., 2006).

  • Peptidomimetic Chemistry : Enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized for application in peptidomimetic chemistry on the solid phase, demonstrating the versatility of Fmoc in modifying amino acids and enhancing peptide synthesis processes (Sladojevich et al., 2007).

  • Synthesis of Nonlinear Optical Chromophores : A protected ω-secondary amino carboxylic acid monomer containing the Fmoc was prepared for synthesizing nonlinear optical chromophores, showcasing the use of Fmoc in creating materials with unique optical properties (Huang et al., 2000).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, (S)-(-)-Indoline-2-carboxylic acid, suggests that it may cause an allergic skin reaction and is suspected of damaging fertility . It may also cause damage to organs through prolonged or repeated exposure . Respiratory precautions, hand precautions, skin protection, and eye protection are recommended when handling the compound .

Future Directions

The future directions for Fmoc-l-indoline-2-carboxylic acid and similar compounds are likely to be influenced by ongoing research into their potential applications. Indoline compounds are being studied for their potential use in the treatment of various diseases, including cancer and bacterial infections . As research continues, these compounds are expected to play a greater role in the medical field .

Biochemical Analysis

Biochemical Properties

Fmoc-l-indoline-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is commonly used in the Fmoc solid-phase peptide synthesis (SPPS) method, where it acts as a protecting group for amino acids. This interaction is crucial for the stepwise construction of peptides, as it prevents unwanted side reactions during the synthesis process .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving peptide synthesis, the presence of this compound can impact the efficiency and fidelity of the synthesis process, thereby affecting the overall function of the synthesized peptides within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a protecting group in peptide synthesis, binding to the amino group of amino acids and preventing unwanted reactions. This selective binding is essential for the accurate and efficient synthesis of peptides. Additionally, this compound can influence enzyme activity by inhibiting or activating specific enzymes involved in peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, such as prolonged exposure to light or high temperatures. This degradation can affect its efficacy in peptide synthesis and other biochemical applications. Long-term studies have shown that maintaining optimal storage conditions is crucial for preserving the stability and functionality of this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At high doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular functions or causing oxidative stress. These threshold effects highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the stepwise construction of peptides. The compound can also affect metabolic flux and metabolite levels, influencing the overall efficiency and outcome of the synthesis process .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where peptide synthesis occurs. The distribution and localization of this compound are crucial for its activity and function in biochemical applications .

Subcellular Localization

This compound is primarily localized in the subcellular compartments involved in peptide synthesis, such as the endoplasmic reticulum and Golgi apparatus. Targeting signals and post-translational modifications help direct the compound to these specific compartments, ensuring its proper function and activity. The subcellular localization of this compound is essential for its role in facilitating accurate and efficient peptide synthesis .

properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYAYXBFHLDIRA-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

198560-38-2
Record name (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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